

DiSulfo-Cy5 Alkyne TEA: A Technical Guide to Water Solubility and Hydrophilicity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: DiSulfo-Cy5 alkyne TEA

Cat. No.: B15598582

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This technical guide provides an in-depth analysis of the water solubility and hydrophilicity of **DiSulfo-Cy5 alkyne TEA**, a fluorescent dye increasingly utilized in bioconjugation and molecular imaging. We will delve into the chemical characteristics that determine its behavior in aqueous media, present relevant physicochemical data, and outline standard experimental protocols for its characterization.

Introduction to DiSulfo-Cy5 Alkyne TEA

DiSulfo-Cy5 alkyne is a bright, far-red fluorescent probe designed for covalent labeling of biomolecules through copper-catalyzed or copper-free click chemistry.^{[1][2]} Its core structure is based on the cyanine 5 (Cy5) fluorophore, a polymethine dye known for its high extinction coefficient and good quantum yield.^{[3][4]} Key modifications to the standard Cy5 structure—the inclusion of two sulfonate (SO_3^-) groups and a terminal alkyne moiety—define its functionality and physical properties.

The "DiSulfo" prefix indicates the presence of two sulfonate groups, which are critical for enhancing the dye's water solubility and reducing aggregation in aqueous environments.^{[3][4]} This increased hydrophilicity is highly advantageous for labeling proteins, nucleic acids, and other biomolecules directly in aqueous buffers, often eliminating the need for organic co-solvents.^{[3][4]} The alkyne group provides a reactive handle for covalent attachment to azide-modified molecules via the click chemistry reaction.^{[2][6]} The "TEA" designation refers to the triethylammonium counterion, which forms a salt with the negatively charged sulfonate groups.

Physicochemical Properties and Data

While specific quantitative solubility data for the triethylammonium (TEA) salt of DiSulfo-Cy5 alkyne is not readily available in public literature, the properties of the closely related sodium salt and the general class of sulfonated cyanine dyes provide a strong basis for understanding its behavior. The presence of two sulfonate groups makes the dye highly hydrophilic and readily soluble in water and other polar solvents like DMSO and DMF.[\[6\]](#)[\[7\]](#)

The following tables summarize the key properties of DiSulfo-Cy5 alkyne, based on data for the analogous sodium salt and general sulfo-cyanine dyes.

Table 1: General Physicochemical Properties of DiSulfo-Cy5 Alkyne

Property	Value/Description	Source
Molecular Formula (Na salt)	$C_{35}H_{40}N_3NaO_7S_2$	[6]
Molecular Weight (Na salt)	701.8 g/mol	[6]
Appearance	Blue solid	[7]
Solubility	Water, DMSO, DMF	[6] [7]
Storage	-20°C, desiccated, protected from light	[6] [8]

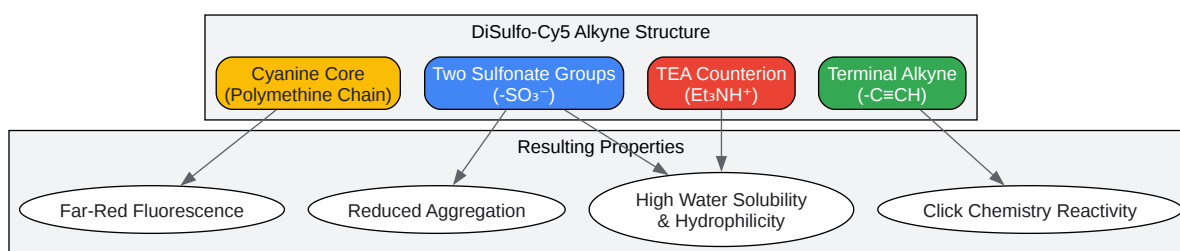
Table 2: Spectroscopic Properties of DiSulfo-Cy5 Alkyne

Property	Wavelength/Value	Source
Excitation Maximum (λ_{max})	~646 nm	[6] [9]
Emission Maximum (λ_{em})	~662 nm	[6] [9]
Molar Extinction Coefficient (ϵ)	~271,000 $cm^{-1}M^{-1}$	[6]
Fluorescence Quantum Yield (Φ)	~0.28	[6]

Molecular Basis of Hydrophilicity

The high water solubility of DiSulfo-Cy5 alkyne is a direct result of its molecular structure. The two negatively charged sulfonate groups are highly polar and readily form hydrogen bonds with water molecules, facilitating dissolution. This structural feature is a common strategy to improve the aqueous compatibility of organic fluorophores.[10] The triethylammonium or sodium counterions further contribute to the salt's ability to dissolve in polar solvents.

The diagram below illustrates the relationship between the functional groups of the molecule and its key properties.



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Caption: Molecular structure's influence on DiSulfo-Cy5 alkyne's properties.

Experimental Protocols

Precise characterization of water solubility and hydrophilicity requires standardized experimental procedures. Below are detailed protocols that can be adapted for **DiSulfo-Cy5 alkyne TEA**.

Protocol for Determining Aqueous Solubility

This protocol outlines a method to determine the saturation solubility of the dye in an aqueous buffer.

Materials:

- **DiSulfo-Cy5 alkyne TEA**
- Phosphate-buffered saline (PBS), pH 7.4
- Microcentrifuge tubes (1.5 mL)
- Vortex mixer
- Benchtop microcentrifuge
- UV-Vis spectrophotometer and cuvettes
- Calibrated analytical balance

Procedure:

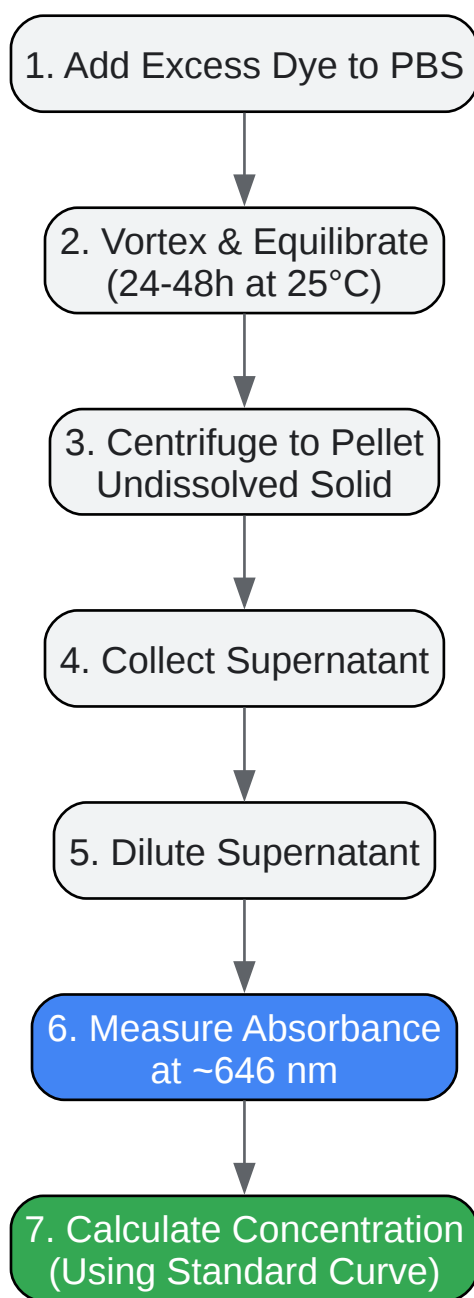
- **Preparation of Stock Solutions:** Accurately weigh a small amount of the dye and dissolve it in a known volume of DMSO to create a concentrated stock solution (e.g., 10 mM).
- **Calibration Curve:** Prepare a series of dilutions of the stock solution in PBS. Measure the absorbance of each dilution at the dye's λ_{max} (~646 nm). Plot absorbance versus concentration to create a standard curve and determine the molar extinction coefficient if not known.
- **Equilibration:** Add an excess amount of the solid dye to a microcentrifuge tube containing a known volume of PBS (e.g., 1 mL). Ensure that undissolved solid is visible.
- **Saturation:** Tightly cap the tube and vortex it vigorously for 2-3 minutes. Incubate the suspension at a constant temperature (e.g., 25°C) on a rotator for 24-48 hours to ensure equilibrium is reached.
- **Separation:** Centrifuge the suspension at high speed (e.g., 14,000 x g) for 15-20 minutes to pellet the undissolved solid.
- **Measurement:** Carefully remove a small aliquot of the clear supernatant without disturbing the pellet. Dilute this supernatant with PBS to a concentration that falls within the linear

range of your calibration curve.

- Quantification: Measure the absorbance of the diluted supernatant at ~646 nm.
- Calculation: Use the standard curve and the dilution factor to calculate the concentration of the dye in the saturated supernatant. This value represents the aqueous solubility.

Workflow for Solubility Determination

The following diagram outlines the experimental workflow for determining the aqueous solubility of the dye.



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Caption: Experimental workflow for aqueous solubility determination.

Conclusion

DiSulfo-Cy5 alkyne TEA is a highly hydrophilic, water-soluble fluorescent probe. Its chemical design, featuring two sulfonate groups, makes it an ideal reagent for bioconjugation in aqueous media, minimizing challenges associated with dye aggregation and the use of organic solvents. While quantitative solubility data for the specific TEA salt is not widely published, its properties

can be reliably inferred from related sulfo-cyanine compounds. The experimental protocols provided in this guide offer a robust framework for researchers to characterize its solubility and hydrophilicity in their specific applications, ensuring reliable and reproducible results in drug development and life sciences research.

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- To cite this document: BenchChem. [DiSulfo-Cy5 Alkyne TEA: A Technical Guide to Water Solubility and Hydrophilicity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15598582#water-solubility-and-hydrophilicity-of-disulfo-cy5-alkyne-tea]

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